Cas no 1179161-29-5 (3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid)

3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid is a fluorinated heterocyclic compound featuring a [1,3,4]oxadiazole core linked to a trifluoromethyl-substituted phenyl group and a propionic acid moiety. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group. The compound is of interest in medicinal chemistry and materials science, serving as a versatile intermediate for the synthesis of bioactive molecules or functional materials. Its oxadiazole ring contributes to strong electron-withdrawing characteristics, while the carboxylic acid group allows for further derivatization. The combination of these features makes it a valuable building block for research applications requiring tailored electronic or steric properties.
3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid structure
1179161-29-5 structure
Product name:3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid
CAS No:1179161-29-5
MF:C12H9F3N2O3
Molecular Weight:286.206673383713
CID:5206228

3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid 化学的及び物理的性質

名前と識別子

    • 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
    • 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoicacid
    • 3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid
    • 1,3,4-Oxadiazole-2-propanoic acid, 5-[4-(trifluoromethyl)phenyl]-
    • インチ: 1S/C12H9F3N2O3/c13-12(14,15)8-3-1-7(2-4-8)11-17-16-9(20-11)5-6-10(18)19/h1-4H,5-6H2,(H,18,19)
    • InChIKey: XHVMCVCVJZXJAA-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C1=NN=C(CCC(=O)O)O1)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 343
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 76.2

3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM487618-1g
3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
1179161-29-5 97%
1g
$480 2023-03-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD607108-1g
3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
1179161-29-5 97%
1g
¥3367.0 2023-04-05

3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid 関連文献

3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acidに関する追加情報

Introduction to 3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid (CAS No. 1179161-29-5)

3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1179161-29-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural framework of this molecule incorporates a propionic acid moiety linked to an oxadiazole ring, further substituted with a 4-trifluoromethylphenyl group. Such structural features contribute to its unique chemical properties and biological interactions, making it a subject of interest for researchers exploring novel therapeutic agents.

The 4-trifluoromethyl substituent is a key feature of this compound, influencing its electronic properties and metabolic stability. Fluorine atoms at the para position introduce electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. This modification is particularly relevant in medicinal chemistry, where subtle changes in molecular structure can significantly impact pharmacological outcomes. The presence of the oxadiazole core enhances the compound's potential as a bioactive scaffold, given that oxadiazole derivatives are widely recognized for their role in antimicrobial, anti-inflammatory, and anticancer therapies.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific biological pathways. The propionic acid moiety in 3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid provides a versatile handle for further functionalization, enabling the synthesis of analogs with tailored properties. This flexibility is particularly valuable in hit-to-lead optimization processes, where structural modifications can enhance potency, selectivity, and pharmacokinetic profiles. The compound's design aligns with current trends in drug discovery, emphasizing the use of heterocyclic compounds as privileged scaffolds.

One of the most compelling aspects of this molecule is its potential application in addressing unmet medical needs. The oxadiazole scaffold has been extensively studied for its ability to interact with biological targets such as enzymes and receptors. For instance, oxadiazole-based compounds have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The 4-trifluoromethylphenyl group further enhances these interactions by improving lipophilicity and metabolic stability, key factors in drug-like properties. Such characteristics make this compound a promising candidate for further investigation in preclinical studies.

Recent advancements in computational chemistry have facilitated the rapid screening of large libraries of compounds for biological activity. Virtual screening techniques combined with molecular docking simulations have been employed to evaluate the binding affinity of 3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid to various protein targets. These studies have revealed potential interactions with enzymes implicated in inflammatory responses and metabolic disorders. The propionic acid side chain offers additional opportunities for hydrogen bonding interactions, which could be exploited to enhance binding specificity.

The synthesis of this compound involves multi-step organic reactions that showcase the expertise required in modern pharmaceutical chemistry. Key synthetic steps include condensation reactions to form the oxadiazole ring followed by functional group transformations to introduce the propionic acid moiety and the 4-trifluoromethylphenyl substituent. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Such improvements are crucial for moving promising candidates into clinical development pipelines.

Evaluation of the pharmacokinetic properties of 3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid is essential for assessing its suitability as a drug candidate. Studies have focused on its solubility, permeability, and metabolic stability under physiological conditions. The presence of fluorine atoms can influence these properties by affecting molecular polarity and interaction with metabolic enzymes. Understanding these parameters helps predict how well the compound will be absorbed, distributed, metabolized, and excreted by the body (ADME profile), which is critical for drug development.

The compound's potential applications extend beyond oncology; it has shown promise in preclinical models relevant to neurodegenerative diseases and autoimmune disorders. The ability of oxadiazole derivatives to modulate inflammatory pathways makes them attractive candidates for treating conditions such as rheumatoid arthritis or neuroinflammation. Furthermore, the 4-trifluoromethylphenyl group may contribute to blood-brain barrier penetration if designed appropriately.

In conclusion,3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid (CAS No. 1179161-29-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its combination of an oxadiazole core with functionalized aromatic groups positions it as a versatile scaffold for drug discovery efforts targeting various diseases. Continued research into its synthesis pathways, pharmacological effects, and translational potential will be instrumental in determining its future role in therapeutic applications.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD